![molecular formula C7H10ClN3O B2768698 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride CAS No. 1956334-34-1](/img/structure/B2768698.png)
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a unique structure and properties. In
Wissenschaftliche Forschungsanwendungen
Axl and Mer Kinase Inhibition
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride: has been investigated as an inhibitor of Axl and Mer kinases. These receptor tyrosine kinases play crucial roles in cell signaling, immune response modulation, and cancer progression. By selectively inhibiting Axl and Mer, this compound may offer therapeutic potential in cancer treatment and immunomodulation .
Antiproliferative Activity
Research suggests that this compound exhibits antiproliferative effects on cancer cells. It may interfere with cell cycle progression, leading to reduced cell growth and proliferation. Further studies are needed to explore its mechanism of action and potential clinical applications .
Neuroprotection and Neurodegenerative Diseases
The neuroprotective properties of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride have been investigated. It may help mitigate oxidative stress, inflammation, and neuronal damage. Researchers are exploring its potential in treating neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease .
Anti-Inflammatory Effects
Preclinical studies indicate that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways and cytokine production. Investigating its efficacy in inflammatory disorders could yield valuable insights for drug development .
Cardiovascular Applications
The vasodilatory effects of this compound have been studied. It may impact blood vessel tone and blood flow regulation. Researchers are exploring its potential in managing cardiovascular diseases, including hypertension and ischemic conditions .
Chemical Biology and Drug Discovery
Given its unique chemical structure, 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride serves as an interesting scaffold for designing novel compounds. Medicinal chemists use it as a starting point for drug discovery, aiming to develop targeted therapies for various diseases .
Wirkmechanismus
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride is the PI3Kδ and Axl , which are members of the PI3K and TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases respectively . These targets play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as a highly selective inhibitor of PI3Kδ and Axl . It binds to these targets and inhibits their activity, thereby modulating the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of PI3Kδ and Axl affects multiple biochemical pathways. For instance, the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression and survival, is downregulated upon PI3Kδ inhibition . Similarly, the inhibition of Axl can affect the MAPK/ERK pathway, which plays a key role in cell proliferation and differentiation .
Pharmacokinetics
It has shown promising pharmacokinetic properties in mice, suggesting good bioavailability . .
Result of Action
The inhibition of PI3Kδ and Axl by the compound can lead to a decrease in cell proliferation and an increase in cell apoptosis . This makes it a potential therapeutic agent for diseases characterized by overactive PI3Kδ and Axl signaling, such as certain autoimmune diseases and leukocyte malignancies .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-6-1-2-8-3-5(6)4-9-10-7;/h4,8H,1-3H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCXAZNTAJAYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NN=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.